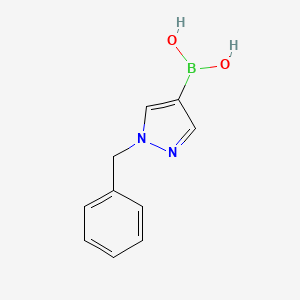

1-Benzyl-1H-pyrazole-4-boronic acid

Description

Properties

IUPAC Name |

(1-benzylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNAIAOHYPDQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391716 | |

| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852362-22-2 | |

| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-1H-pyrazole-4-boronic acid chemical properties

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a versatile reagent in organic synthesis, belonging to the family of boronic acids and their derivatives.[1] It serves as a key building block for introducing the 1-benzyl-1H-pyrazol-4-yl moiety into various molecular scaffolds.

Table 1: Physicochemical and Identification Data

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1][2][3] |

| Molecular Weight | 202.02 g/mol | [1][2][3] |

| Appearance | Powder or crystals | [2] |

| Melting Point | 76-81 °C | [2] |

| CAS Number | 852362-22-2 | [1][2][3] |

| IUPAC Name | (1-benzylpyrazol-4-yl)boronic acid | [3] |

| InChI Key | JXNAIAOHYPDQQC-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | OB(O)c1cnn(Cc2ccccc2)c1 | [2] |

| Purity | ≥95% |[2] |

A common and often more stable derivative used in synthesis is the pinacol ester, 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

Table 2: Properties of this compound pinacol ester

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₁₆H₂₁BN₂O₂ | [4] |

| Molecular Weight | 284.16 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 86-90 °C | [4] |

| CAS Number | 761446-45-1 |[4] |

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of the compound.

Table 3: Safety and Hazard Information

| Hazard Statement | Description | Citations |

|---|---|---|

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation |[3] |

-

Handling: Use in a well-ventilated area and avoid dust formation.[5][6] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4][5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is 2-8°C.[2]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5]

Experimental Protocols

Synthesis of Pyrazole-4-boronic Acid Pinacol Ester

The synthesis of pyrazole-4-boronic acid derivatives often involves a palladium-catalyzed borylation of a corresponding halopyrazole. The following is a general method adapted from literature procedures for related compounds.[7]

Workflow for Synthesis

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound = 95 852362-22-2 [sigmaaldrich.com]

- 3. This compound | C10H11BN2O2 | CID 3352881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-苄基吡唑-4-硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

Synthesis of 1-Benzyl-1H-pyrazole-4-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1H-pyrazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, including experimental protocols, quantitative data, and characterization of intermediates and the final product.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their versatile applications in the synthesis of complex organic molecules. The pyrazole moiety is a common scaffold in many biologically active compounds, and the boronic acid functional group enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide focuses on a reliable synthetic route starting from pyrazole, proceeding through a pinacol ester intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its pinacol ester intermediate is provided below.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | C₁₆H₂₁BN₂O₂ |

| Molecular Weight | 202.02 g/mol [1] | 284.16 g/mol [2] |

| CAS Number | 852362-22-2[1] | 761446-45-1[2] |

| Appearance | Powder or crystals | Solid[2] |

| Melting Point | 76-81 °C | 86-90 °C[2] |

| Purity | ≥95% | 95%[2] |

| Storage Temperature | 2-8°C | - |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process, which involves the protection of the boronic acid as a pinacol ester. This strategy enhances the stability of the intermediate and facilitates purification. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Detailed experimental procedures for each step of the synthesis are provided below. These protocols are based on established literature methods.

Step 1: Synthesis of 4-Iodopyrazole

Reaction: Pyrazole is iodinated using a suitable iodinating agent, such as iodine in the presence of an oxidizing agent like hydrogen peroxide.

Procedure: A detailed procedure is outlined in Chinese patent CN103601749A. The molar ratio of pyrazole, iodine, and hydrogen peroxide is crucial for optimal yield.

| Parameter | Value |

| Reactants Molar Ratio | Pyrazole : Iodine : Hydrogen Peroxide = 1 : 0.5-0.6 : 1.0-1.2 |

Step 2: Synthesis of 1-Benzyl-4-iodopyrazole

Reaction: The nitrogen of 4-iodopyrazole is alkylated with benzyl chloride in the presence of a base and a phase-transfer catalyst.

Procedure (based on CN103601749A):

-

To an aqueous solution containing 4-iodopyrazole (57.0 g), potassium hydroxide (20.0 g), and tetrabutylammonium bromide (TBAB, 2.9 g), add benzyl chloride (32.2 g) dropwise at room temperature.

-

Stir the mixture at a constant temperature for approximately 48 hours.

-

Separate the organic layer, wash it three times with water at 40°C, and dry over magnesium sulfate.

-

The product, 1-benzyl-4-iodopyrazole, is obtained as a yellow oily product.

| Parameter | Value |

| Reactants Molar Ratio | 4-Iodopyrazole : Benzyl Chloride = 1 : 1.0-1.3 |

| Yield | 79% |

| Purity (GC) | 97.0% |

Step 3: Synthesis of this compound pinacol ester

Reaction: 1-Benzyl-4-iodopyrazole undergoes a Grignard exchange reaction, and the resulting organomagnesium species is treated with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the pinacol ester.

Procedure (based on CN103601749A):

-

Dissolve 1-benzyl-4-iodopyrazole (15.0 g) in tetrahydrofuran (THF).

-

Add isopropyl Grignard reagent dropwise at 0-10 °C.

-

After the exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (21.0 g) dropwise and stir the mixture overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer twice with water and concentrate to dryness.

-

The crude product is triturated with n-heptane at -20 to -10°C for 2 hours to afford the product.

| Parameter | Value |

| Yield | 43% |

| Purity (¹H NMR) | >97% |

Characterization Data (¹H NMR, 400 MHz, DMSO-d₆): δ = 1.25 (s, 12H), 5.33 (s, 2H), 7.32 (m, 5H), 7.61 (s, 1H), 8.03 (s, 1H).

Step 4: Hydrolysis of this compound pinacol ester

Reaction: The pinacol protecting group is removed by hydrolysis to yield the final boronic acid. A mild method using silica gel is described here.

General Procedure:

-

Dissolve the this compound pinacol ester in methanol.

-

Add silica gel to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to remove the silica gel.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Drug Discovery and Relevant Signaling Pathways

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a key intermediate for the synthesis of compounds targeting various signaling pathways implicated in disease.

Signaling Pathway Involvement:

The pyrazole scaffold is present in numerous kinase inhibitors. For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. Inhibition of RIP1 kinase is a potential therapeutic strategy for inflammatory diseases and ischemic injury.

References

An In-depth Technical Guide to the Physical Properties of 1-Benzyl-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Benzyl-1H-pyrazole-4-boronic acid, a compound of interest in medicinal chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Core Physical and Chemical Data

This compound is a white to off-white powder or crystalline solid.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1] |

| Molecular Weight | 202.02 g/mol | [1] |

| CAS Number | 852362-22-2 | [1] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 76-81 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

The following are generalized experimental protocols for determining key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[3]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly at first to determine an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A small, measured amount of the solid is added to a specific volume of a solvent at a given temperature. The mixture is agitated, and the extent to which the solid dissolves is observed.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rods

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 10 mg) into a clean, dry test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[6]

-

Agitate the mixture vigorously for a set period (e.g., 60 seconds) using a vortex mixer or by flicking the test tube.[6]

-

Observe the mixture. If the solid has completely disappeared, it is considered soluble. If it remains undissolved, it is insoluble. If some has dissolved but solid remains, it is partially soluble.

-

Record the results for each solvent tested. For more quantitative measurements, the amount of solute and solvent can be precisely measured to determine the concentration of a saturated solution.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly implicated in specific signaling pathways in the available literature, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase. RIP1 kinase is a critical regulator of cellular necroptosis and inflammation.

RIP1 Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the RIP1 kinase signaling pathway, which is involved in inflammation and programmed cell death (necroptosis).

Caption: Simplified RIP1 kinase signaling pathway.

Generalized Experimental Workflow for Pyrazole Synthesis

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor. The following diagram provides a generalized workflow for such a synthesis.

Caption: Generalized workflow for pyrazole synthesis.

References

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic acid

CAS Number: 852362-22-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazole-4-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis methodologies, key applications in cross-coupling reactions, and its relevance in the development of therapeutic agents, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, alongside those of its commonly used pinacol ester derivative.

| Property | This compound | This compound pinacol ester |

| CAS Number | 852362-22-2[1] | 761446-45-1 |

| Molecular Formula | C₁₀H₁₁BN₂O₂[1] | C₁₆H₂₁BN₂O₂ |

| Molecular Weight | 202.02 g/mol [1] | 284.16 g/mol |

| Melting Point | 76-81 °C[1] | 86-90 °C |

| Appearance | Powder or crystals[1] | Solid |

| Storage Temperature | 2-8 °C[1] | - |

Synthesis Methodology

The synthesis of this compound typically proceeds through a multi-step route starting from pyrazole. A common strategy involves the iodination of the pyrazole ring, followed by N-benzylation, and finally a borylation reaction. While the direct conversion of the iodo-intermediate to the boronic acid is possible, the synthesis often proceeds via the more stable pinacol ester, which can be subsequently hydrolyzed if the free boronic acid is required.

A representative synthetic workflow is outlined below:

Experimental Protocols

Step 1: Synthesis of 4-Iodopyrazole

A common method for the iodination of pyrazole involves the use of iodine and an oxidizing agent such as hydrogen peroxide.

-

Materials: Pyrazole, iodine, 30% hydrogen peroxide, ethanol, saturated aqueous sodium bisulfite solution.

-

Procedure:

-

Dissolve pyrazole in ethanol.

-

Add iodine to the solution in portions.

-

Slowly add 30% hydrogen peroxide dropwise, maintaining the reaction temperature below 70°C.

-

Stir the mixture for 1 hour after the addition is complete, monitoring the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for an additional hour.

-

Filter the resulting white solid. The filtrate is concentrated to precipitate more product, which is collected by filtration. The combined solids are washed and dried to yield 4-iodopyrazole.

-

Step 2: Synthesis of 1-Benzyl-4-iodopyrazole

The N-benzylation of 4-iodopyrazole can be achieved using benzyl chloride under basic conditions with a phase-transfer catalyst.

-

Materials: 4-Iodopyrazole, benzyl chloride, potassium hydroxide, tetrabutylammonium bromide (TBAB), water.

-

Procedure:

-

Prepare an aqueous solution of 4-iodopyrazole, potassium hydroxide, and TBAB.

-

Add benzyl chloride dropwise to the solution at room temperature.

-

Stir the mixture at a constant temperature for approximately 48 hours.

-

Separate the organic layer, wash it multiple times with warm water, and dry it over magnesium sulfate.

-

The crude product, a yellow oil, can be used in the next step without further purification.

-

Step 3: Synthesis of this compound pinacol ester

The conversion of 1-benzyl-4-iodopyrazole to its corresponding boronic acid pinacol ester is typically performed via a Grignard reaction followed by reaction with a boron source.

-

Materials: 1-Benzyl-4-iodopyrazole, isopropyl magnesium bromide (i-PrMgBr), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001), tetrahydrofuran (THF), n-heptane.

-

Procedure:

-

Dissolve 1-benzyl-4-iodopyrazole in THF and cool the solution to 0 to -10°C.

-

Add isopropyl magnesium bromide dropwise to form the Grignard reagent.

-

After the exchange is complete, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) dropwise and stir the reaction mixture overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with water, concentrate to dryness, and triturate the residue with n-heptane at -20 to -10°C for 2 hours to induce crystallization.

-

Filter the solid product to obtain this compound pinacol ester.

-

Step 4: Hydrolysis to this compound (Optional)

If the free boronic acid is required, the pinacol ester can be hydrolyzed. The stability of boronate esters can vary, and hydrolysis can sometimes occur during purification on silica gel depending on the conditions. Specific hydrolysis conditions would typically involve treatment with an aqueous acid or base.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its pinacol ester are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are prevalent in many biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for specific substrates.

-

Materials: this compound (or its pinacol ester), aryl or heteroaryl halide, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane/water, toluene/water, DMF).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).

-

Add the palladium catalyst (typically 1-5 mol%) and the base (2-3 equivalents).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Role in Drug Discovery: Inhibition of RIP1 Kinase

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[2]

RIP1 kinase is a crucial mediator of cellular necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases.[2] Inhibition of RIP1 kinase is a promising therapeutic strategy for conditions such as pancreatitis, rheumatoid arthritis, and neurodegenerative diseases.

RIP1 Kinase Signaling Pathway

The signaling pathway involving RIP1 kinase is complex, with its function being highly dependent on post-translational modifications, particularly ubiquitination and phosphorylation. In response to stimuli such as tumor necrosis factor-alpha (TNFα), RIP1 can either promote cell survival and inflammation through the NF-κB pathway or induce cell death via apoptosis or necroptosis.

In this pathway, the formation of Complex IIb (the necrosome), which includes RIP1, RIP3, and MLKL, is dependent on the kinase activity of RIP1. 1-Benzyl-1H-pyrazole derivatives have been shown to inhibit this kinase activity, thereby blocking the necroptotic cell death pathway. This mechanism of action makes them attractive candidates for the development of novel anti-inflammatory and cytoprotective drugs.

Conclusion

This compound is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of a wide array of complex molecules. Furthermore, its core structure has proven to be a valuable scaffold for the design of potent enzyme inhibitors, particularly for RIP1 kinase, highlighting its potential in the development of new therapeutics for a range of diseases. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the full potential of this versatile compound.

References

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrazole-4-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyrazole nucleus with a reactive boronic acid moiety, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols and diagrams of key chemical transformations are presented to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 202.02 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₁BN₂O₂ | [1][2] |

| CAS Number | 852362-22-2 | [1] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 76-81 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | OB(O)c1cnn(Cc2ccccc2)c1 | [1] |

| InChI | 1S/C10H11BN2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often involving the creation of a more stable pinacol ester intermediate followed by hydrolysis to the final boronic acid.

Synthesis of this compound pinacol ester

A common route to the pinacol ester intermediate involves a palladium-catalyzed cross-coupling reaction between a protected 4-halopyrazole and a diboron reagent.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium acetate (3.0 mmol).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene (10 mL).

-

Reaction Conditions: Heat the mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound pinacol ester.

Hydrolysis to this compound

The final step is the deprotection of the pinacol ester to the boronic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve the this compound pinacol ester (1.0 mmol) in a mixture of acetone or methanol and water.

-

Hydrolysis: Add an acid catalyst, such as hydrochloric acid, and stir the mixture at room temperature. Alternatively, silica gel can be used to facilitate the hydrolysis.[3]

-

Monitoring: Monitor the reaction for 2-24 hours until completion.[3]

-

Isolation: Remove the organic solvent under reduced pressure. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent.

-

Purification: The crude boronic acid can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a molecular building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors.

Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura reaction, the boronic acid couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry to construct the carbon skeleton of drug candidates. The pyrazole moiety is a common scaffold in medicinal chemistry, and this boronic acid allows for its facile incorporation into target molecules.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 mmol), the desired aryl halide (1.0 mmol), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as aqueous sodium carbonate (2.0 M, 2.0 mmol).[4]

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.[4]

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 6-18 hours until the starting material is consumed.[4]

-

Work-up: Cool the reaction mixture and dilute with water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting biaryl product by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis

The pyrazole scaffold is a key component of many kinase inhibitors used in oncology and the treatment of inflammatory diseases. For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis and inflammation.[5][6] this compound serves as a crucial starting material for the synthesis of these complex inhibitors, allowing for the strategic introduction of the pyrazole core into the final drug molecule.[5]

Conclusion

This compound is a high-value reagent for organic chemists, particularly those in the field of drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules containing the biologically relevant pyrazole nucleus. The detailed protocols and mechanistic overview provided in this guide are intended to support researchers in leveraging the full potential of this important synthetic building block.

References

- 1. This compound = 95 852362-22-2 [sigmaaldrich.com]

- 2. This compound | C10H11BN2O2 | CID 3352881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 1-Benzyl-1H-pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 1-Benzyl-1H-pyrazole-4-boronic acid and its commonly used pinacol ester derivative. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of boronic acids is a critical factor that can influence the outcome and reproducibility of synthetic procedures, as well as the shelf-life of drug candidates. This guide outlines the known stability profile, recommended storage conditions, potential degradation pathways, and analytical methods for assessing the integrity of this compound.

Stability and Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound and its derivatives. The following tables summarize the recommended storage conditions based on available supplier data.

Table 1: Storage Conditions for this compound

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [1] |

| Storage Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis. | General best practice |

| Container | Tightly sealed, light-resistant container. | General best practice |

Table 2: Storage Conditions for this compound, pinacol ester

| Parameter | Recommendation | Source |

| Storage Condition | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] | [2][3] |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation.[2] | [2] |

| Incompatible Materials | Strong oxidizing agents.[2] | [2] |

| Chemical Stability | Stable under normal conditions.[2][3] | [2][3] |

It is noteworthy that boronate esters, such as the pinacol ester of this compound, are generally considered to offer a more stable alternative to the free boronic acid, particularly in preventing dehydration to boroxines.[4]

Potential Degradation Pathways

-

Oxidation: Arylboronic acids can be susceptible to oxidation, which can be mitigated by storing under an inert atmosphere.

-

Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acidic or basic conditions.[5]

-

Trimerization to Boroxines: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

The following diagram illustrates a potential degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, its stability should be monitored over time, especially when used in GMP-regulated environments. The following are representative protocols for assessing the stability of this compound.

A typical workflow for a stability study is outlined below. This involves subjecting the compound to various storage conditions and analyzing its purity at specified time points.

HPLC is a primary technique for assessing the purity of this compound and detecting any degradation products.

Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential degradants.

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Sample Preparation: Prepare samples from the stability study by dissolving them in the same solvent as the standard solution to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined by UV scan of the main compound (typically in the range of 210-280 nm)

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on its retention time. Quantify the purity by comparing the peak area of the main compound to the total area of all peaks. Any new peaks that appear during the stability study should be investigated as potential degradation products.

Note: This is a general method and may require optimization for specific applications and equipment.

¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and can be used to assess the structural integrity of the boronic acid and detect the formation of boroxines or other boron-containing species.[5][6][7][8][9]

Objective: To confirm the presence of the boronic acid moiety and detect the formation of boroxine trimers.

Instrumentation:

-

NMR spectrometer equipped with a boron probe.

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the this compound sample in the chosen deuterated solvent.

-

NMR Acquisition:

-

Acquire a ¹¹B NMR spectrum.

-

The chemical shift for the boronic acid will typically appear in the range of 27-30 ppm.

-

The formation of boroxine trimers is often indicated by a broader signal or a shift in the resonance.

-

-

Data Analysis: Integrate the signals to quantify the relative amounts of the boronic acid and any other boron-containing species. A change in the ¹¹B NMR spectrum over the course of a stability study can indicate degradation.

Summary of Hazardous Decomposition

Under thermal stress or in the presence of strong oxidizing agents, this compound pinacol ester can decompose to produce hazardous substances.

Table 3: Hazardous Decomposition Products

| Product | Condition | Source |

| Carbon monoxide (CO) | Combustion | [2] |

| Carbon dioxide (CO₂) | Combustion | [2] |

| Oxides of boron | Combustion | [2] |

Conclusion

The stability of this compound is crucial for its successful application in research and development. Adherence to recommended storage conditions, including refrigeration at 2-8°C, is essential to minimize degradation. For enhanced stability, particularly for long-term storage, the use of its pinacol ester derivative is advisable. Regular analytical testing using methods such as HPLC and ¹¹B NMR spectroscopy is recommended to ensure the purity and integrity of the compound over time. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the reliability and reproducibility of their results.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.at [fishersci.at]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. backoffice.abconline.de [backoffice.abconline.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-boronic Acid and its Pinacol Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-1H-pyrazole-4-boronic acid and its pinacol ester derivative, two valuable reagents in modern organic synthesis and medicinal chemistry. This document details their chemical properties, synthesis, and key applications, with a focus on their role in the construction of complex molecules through the Suzuki-Miyaura cross-coupling reaction.

Core Compound Properties

This compound and its corresponding pinacol ester are important building blocks in synthetic chemistry. The benzyl group offers steric and electronic properties that can be advantageous in synthesis, while the pyrazole core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] The boronic acid and its pinacol ester derivative are primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Physicochemical Data

The key quantitative data for both compounds are summarized in the table below for easy comparison.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₁₀H₁₁BN₂O₂[2] | C₁₆H₂₁BN₂O₂[3] |

| Molecular Weight | 202.02 g/mol [2][4] | 284.16 g/mol [3][5] |

| CAS Number | 852362-22-2[2][6] | 761446-45-1[3][7] |

| Appearance | Powder or crystals[6] | Solid[5] |

| Melting Point | 76-81 °C[6] | 86-90 °C (lit.)[5] |

| Purity | ≥95% to ≥96%[2][6] | 95% to 97%[3][5][8] |

| Storage Temperature | 2-8°C[6] | Not specified |

Synthesis and Experimental Protocols

The synthesis of these compounds is achievable through multi-step procedures. The following protocols are based on established methodologies.

Synthesis of this compound pinacol ester

A common route to pyrazole-4-boronic acid pinacol esters involves a three-step process starting from pyrazole. This protocol is adapted from a patented synthetic method.

Experimental Workflow: Synthesis of this compound pinacol ester

Caption: Synthetic route to the pinacol ester.

Protocol:

Step 1: Synthesis of 4-Iodopyrazole

-

In a suitable reaction vessel, dissolve pyrazole (1.0 eq) in ethanol.

-

Add iodine (1.2 eq) to the solution in portions.

-

Slowly add 30% hydrogen peroxide (1.1 eq) dropwise, maintaining the reaction temperature below 70°C.

-

Stir the mixture for 1 hour after the addition is complete. Monitor the reaction by TLC.

-

Upon completion, work up the reaction to isolate 4-iodopyrazole. A typical yield for this step is around 85%.

Step 2: Synthesis of 1-Benzyl-4-iodopyrazole

-

To an aqueous solution containing 4-iodopyrazole (1.0 eq), add potassium hydroxide (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Add benzyl chloride (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction at a constant temperature for approximately 48 hours.

-

After the reaction is complete, separate the organic layer, wash with water, and dry over magnesium sulfate.

-

The product, a yellow oily substance, can be obtained with a purity of approximately 97% and a yield of around 79%.

Step 3: Synthesis of this compound pinacol ester

-

Dissolve 1-benzyl-4-iodopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0-10°C and add isopropyl Grignard reagent (1.1 eq) dropwise.

-

After the Grignard exchange is complete, add isopropoxy pinacol borate (1.2 eq) dropwise.

-

Allow the reaction to stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with water, dry, and concentrate.

-

The crude product can be purified by trituration with n-heptane at low temperature to yield the final product. This step can achieve a yield of approximately 43% with a purity of >97% as determined by ¹H NMR.

Synthesis of this compound

The boronic acid is typically obtained by the hydrolysis of its pinacol ester derivative.

Protocol: Hydrolysis of the Pinacol Ester

-

Dissolve this compound pinacol ester (1.0 eq) in a suitable solvent mixture such as acetone/water or THF/water.

-

Add an acid catalyst, for example, a strong cation exchange resin or a mineral acid like HCl.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, neutralize the acid if necessary and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and various organic halides or triflates, enabling the synthesis of a wide array of complex molecules.

General Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

-

To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data from Representative Suzuki-Miyaura Reactions

The following table presents typical yields for Suzuki-Miyaura coupling reactions involving pyrazole boronic acids/esters with various coupling partners, illustrating the versatility of this methodology.

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | ~85 |

| 4-Bromopyrazole derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | ~90 |

| 4-Bromopyrazole derivative | 4-Fluorophenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | ~88 |

| 4-Bromopyrazole derivative | 3-Thienylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | ~82 |

Application in Drug Discovery: Inhibition of RIP1 Kinase

Derivatives of 1-benzyl-1H-pyrazole have shown significant potential in drug discovery. Notably, they have been investigated as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis, a form of programmed cell death. Inhibition of RIP1 kinase is a promising therapeutic strategy for diseases associated with excessive cell death and inflammation.

Signaling Pathway: RIP1 Kinase-Mediated Necroptosis

The following diagram illustrates the central role of RIP1 kinase in the necroptosis pathway, which can be triggered by stimuli such as Tumor Necrosis Factor (TNF).

Caption: Simplified RIP1 kinase signaling pathway leading to necroptosis.

This pathway highlights how the inhibition of RIP1 kinase by compounds such as 1-benzyl-1H-pyrazole derivatives can block the formation of the necrosome and subsequent cell death, offering a therapeutic intervention point for inflammatory and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. RIP1/RIP3-regulated necroptosis as a target for multifaceted disease therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Diverse Biological Activities of Pyrazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities. Pyrazole-containing compounds are integral components of numerous clinically approved drugs, underscoring their therapeutic significance. This technical guide provides an in-depth overview of the key biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in the design and development of novel pyrazole-based therapeutics.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis. Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as kinases, which are crucial for cancer cell signaling.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of representative pyrazole compounds against various cancer cell lines.

| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Thiadiazole Hybrids | Compound 6g | A549 (Lung) | 1.537 ± 0.097 | |

| Compound 6d | A549 (Lung) | 5.176 ± 0.164 | ||

| Compound 6j | A549 (Lung) | 8.493 ± 0.667 | ||

| 4-Amino-(1H)-pyrazole Derivatives | Compound 3f (JAK1 inhibitor) | PC-3 (Prostate) | <20 nM (IC50 for JAK1) | [1] |

| Compound 3f (JAK2 inhibitor) | HEL (Erythroleukemia) | <20 nM (IC50 for JAK2) | [1] | |

| Compound 3f (JAK3 inhibitor) | K562 (Leukemia) | <20 nM (IC50 for JAK3) | [1] | |

| Compound 11b | HEL (Erythroleukemia) | 0.35 | [1] | |

| Compound 11b | K562 (Leukemia) | 0.37 | [1] | |

| Pyrazoline Derivatives | Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [2] |

| Compound 11 | U251 (Glioblastoma) | 11.9 | [2] | |

| Compound b17 | HepG-2 (Liver) | 3.57 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells, count them using a hemocytometer, and determine cell viability (typically by trypan blue exclusion).

-

Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole test compounds in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as in the highest compound concentration.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of pyrazole derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater potency. The following table summarizes the MIC values of representative pyrazole compounds against various microbial strains.

| Compound Class | Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole-Thiadiazine Derivatives | Compound 21a | Aspergillus niger | 2.9 | [4] |

| Compound 21a | Staphylococcus aureus | 62.5 | [4] | |

| Compound 21a | Bacillus subtilis | 62.5 | [4] | |

| Compound 21a | Klebsiella pneumoniae | 62.5 | [4] | |

| Imidazo-pyridine Substituted Pyrazoles | Compound 18 | Escherichia coli | <1 | [5] |

| Compound 18 | Klebsiella pneumoniae | <1 | [5] | |

| Compound 18 | Pseudomonas aeruginosa | <1 | [5] | |

| Compound 18 | Staphylococcus aureus | <1 | [5] | |

| Pyrazole-fused Diterpenoid | Compound 30 | Staphylococcus aureus | 0.71 | [5] |

| Triazine-fused Pyrazole | Compound 32 | Staphylococcus epidermidis | 0.97 | [5] |

| Compound 32 | Enterobacter cloacae | 0.48 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well round-bottom microtiter plates

-

Pyrazole test compounds

-

Standard antimicrobial agent (positive control)

-

Sterile saline (0.85% NaCl) or PBS

-

Spectrophotometer or nephelometer

-

McFarland turbidity standards (0.5)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. This can be done visually or using a spectrophotometer.

-

Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the pyrazole test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, typically to the 10th well. Discard the final 100 µL from the 10th well.

-

The 11th well serves as a positive control (broth and inoculum, no compound), and the 12th well serves as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well (from well 1 to 11). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Several pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a key feature of some of the most successful pyrazole-based anti-inflammatory drugs.

In-Vivo Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a widely used in-vivo assay to screen for acute anti-inflammatory activity. The percentage of inhibition of edema is a measure of the compound's efficacy.

| Compound/Derivative | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| Compound K-3 | 100 | 4 | 52.0 | |

| Compound N9 | Not specified | 1 | Relative activity to celecoxib: 1.08 | |

| Compound N7 | Not specified | Not specified | Relative activity to celecoxib: 1.13 | |

| Pyrazoline 2d | Not specified | Not specified | Potent | |

| Pyrazoline 2e | Not specified | Not specified | Potent |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in-vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar albino rats (150-200 g)

-

Pyrazole test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Animal cages

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups (e.g., control, standard, and test groups), with at least six animals per group.

-

-

Compound Administration:

-

Administer the vehicle (e.g., saline, 0.5% carboxymethyl cellulose) to the control group.

-

Administer the standard drug to the standard group.

-

Administer the pyrazole test compound at different doses to the test groups.

-

The administration is typically done orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage of inhibition of edema for the standard and test groups compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

-

Signaling Pathways of Pyrazole-Containing Drugs

Understanding the molecular mechanisms by which pyrazole-containing drugs exert their effects is crucial for rational drug design. The following diagrams illustrate the signaling pathways of two prominent pyrazole-based drugs, Celecoxib and Ruxolitinib.

Celecoxib and the COX-2 Inhibition Pathway

Celecoxib is a selective COX-2 inhibitor. It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrazole Boronic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry, primarily owing to their versatile chemical reactivity and inherent biological relevance. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, while the boronic acid moiety serves as a crucial handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis, biological applications, and experimental evaluation of pyrazole boronic acids, with a focus on their role as enzyme inhibitors in oncology and inflammatory diseases. Detailed experimental protocols for key synthetic and biological assays are provided, alongside a comprehensive summary of quantitative inhibitory data and visual representations of relevant signaling pathways and experimental workflows.

Introduction: The Strategic Importance of Pyrazole Boronic Acids

The confluence of the pyrazole ring's favorable pharmacokinetic properties and the boronic acid's synthetic versatility has positioned pyrazole boronic acids as privileged building blocks in drug discovery.[1][2] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, can engage in hydrogen bonding and often imparts metabolic stability to drug candidates.[3] The boronic acid functional group, particularly when protected as a pinacol ester, is a stable and efficient partner in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2][4] This combination has been instrumental in the development of novel therapeutics targeting a range of diseases.

Synthetic Methodologies

The synthesis of pyrazole boronic acids and their derivatives is a critical first step in their application. Various methods have been developed to introduce the boronic acid moiety onto the pyrazole ring.

Synthesis of (1-Methyl-1H-pyrazol-5-yl)boronic Acid

A common method for the synthesis of pyrazole boronic acids involves the lithiation of a pyrazole followed by quenching with a borate ester.

Experimental Protocol:

-

Materials: 1-methylpyrazole, tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, 1 N hydrochloric acid (HCl), ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve 1-methylpyrazole (0.3 mol) in 500 mL of THF and cool the solution to -78°C in a dry ice/isopropanol bath.

-

Slowly add n-BuLi (0.40 mol) dropwise to the solution while maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1.5 hours.

-

Add triisopropyl borate (1.2 mol) to the reaction mixture and allow it to warm slowly to 0°C overnight with continuous stirring.

-

Adjust the pH of the mixture to 6 with 1 N HCl.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous phase with EtOAc (2 x 100 mL).

-

Collect the solid product by filtration to yield (1-Methyl-1H-pyrazol-5-yl)boronic acid.[5]

-

Synthesis of Pyrazole-4-boronic Acid Pinacol Ester

The pinacol ester of pyrazole boronic acid is often preferred due to its enhanced stability and ease of handling.[4]

Experimental Protocol:

-

Materials: 1-Boc-4-halogenopyrazole, pinacol diboron, a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), an alkali metal weak acid salt (e.g., potassium acetate), a suitable solvent (e.g., dioxane/water), petroleum ether.

-

Procedure:

-

React 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst and an alkali metal weak acid salt in a suitable solvent at a temperature ranging from 25-110°C to obtain 1-Boc-4-pyrazole pinacol borate.

-

Heat the resulting 1-Boc-4-pyrazole pinacol borate to a molten state until no further gas is evolved (removal of the Boc protecting group).

-

Cool the mixture to room temperature.

-

Add petroleum ether and stir to form a slurry.

-

Filter and dry the solid to obtain pure pyrazole-4-boronic acid pinacol ester.[6]

-

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds between a pyrazole boronic acid and an aryl or heteroaryl halide.

Experimental Protocol:

-

Materials: 4-Bromopyrazole derivative (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.5 equiv), 1,4-dioxane, water.

-

Procedure:

-

In a Schlenk tube, combine the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio).

-

Seal the tube and heat the reaction mixture at 90°C for 6 hours with stirring.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7]

-

Applications in Medicinal Chemistry: Targeting Kinases

A significant application of pyrazole boronic acids in medicinal chemistry is the development of kinase inhibitors. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Aberrant JAK activity is implicated in various autoimmune diseases and cancers.[8] Pyrazole-containing compounds have shown significant promise as JAK inhibitors.

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[9][10][11][12]

The potency of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for representative pyrazole-containing JAK inhibitors.

| Compound/Drug Name | Target Kinase | IC₅₀ (nM) | Reference |

| Ruxolitinib | JAK1 | ~3 | [13] |

| JAK2 | ~3 | [13] | |

| JAK3 | ~430 | [13] | |

| Compound 3f | JAK1 | 3.4 | [5] |

| JAK2 | 2.2 | [5] | |

| JAK3 | 3.5 | [5] | |

| Gandotinib | JAK2 (V617F) | 20 | [14] |

| JAK2 (WT) | 1183 | [14] | |

| AT9283 | JAK2 | - | [15] |

| Aurora A | 3 | [15] | |

| Aurora B | 3 | [15] |

Other Kinase Targets

Pyrazole-based compounds have also been developed as inhibitors for other kinases implicated in cancer, such as Aurora kinases and Akt.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |

| Compound 1 | Akt1 | 61 | [6] |

| Afuresertib | Akt1 | 0.08 (Ki) | [6] |

| Compound 46 | JNK-1 | 2800 | [6] |

| Compound 47 | JNK3 | 227 | [6] |

Applications in Anticancer Research

Beyond specific kinase inhibition, pyrazole derivatives have demonstrated broad anticancer activity against various cancer cell lines.

In Vitro Anticancer Activity

The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 10b | MCF-7 | Breast | < 0.1 (GI₅₀) | [16] |

| Colo-205 | Colon | < 0.1 (GI₅₀) | [16] | |

| A549 | Lung | < 0.1 (GI₅₀) | [16] | |

| Compound 34d | HeLa | Cervical | 10.41 | [16] |

| DU-145 | Prostate | 10.77 | [16] | |

| Compound 17b | A549 | Lung | 3.46 (µg/mL) | [16] |

| Compound 50h | 786-0 | Renal | 9.9 (µg/mL) | [16] |

| MCF-7 | Breast | 31.87 (µg/mL) | [16] | |

| Compound 7a | HepG2 | Liver | 6.1 | [17] |

| Compound 7b | HepG2 | Liver | 7.9 | [17] |

| L2 | CFPAC-1 | Pancreatic | 61.7 | [18] |

| L3 | MCF-7 | Breast | 81.48 | [18] |

| Compound 3e | HepG2 | Liver | - | [8] |

| Compound 6b | HNO-97 | Head and Neck | 10.56 | [19] |

| Compound 6d | HNO-97 | Head and Neck | 10 | [19] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC₅₀ of a test compound against a specific kinase.

Experimental Workflow:

Procedure:

-

Prepare serial dilutions of the test compound in 100% DMSO.

-

Dispense a small volume (e.g., 25-50 nL) of the DMSO dilutions into a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent pan-kinase inhibitor).

-

Prepare a 2X enzyme/substrate solution in kinase assay buffer.

-

Add the 2X enzyme/substrate solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be near the Kₘ of the specific kinase.

-

Add the 2X ATP solution to all wells to start the reaction.

-

Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

-

Incubate for 40 minutes at room temperature.

-

Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole-based compounds for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.[8][16][18]

Conclusion

Pyrazole boronic acids represent a powerful and versatile class of building blocks in medicinal chemistry. Their utility in constructing complex molecules through reactions like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties of the pyrazole core, has led to the discovery of potent inhibitors of various enzymes, particularly kinases involved in cancer and inflammation. The detailed synthetic and biological evaluation protocols, along with the comprehensive quantitative data presented in this guide, underscore the significant and expanding role of pyrazole boronic acids in the ongoing quest for novel and effective therapeutics. As research in this area continues, it is anticipated that these compounds will play an even more prominent role in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]